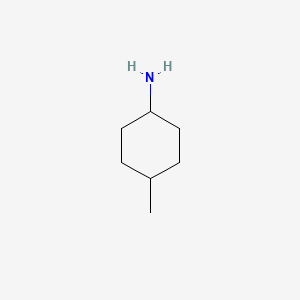

4-Methylcyclohexylamine

Description

4-Methylcyclohexylamine is an amine.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVBYPXNKCPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064232, DTXSID801307354, DTXSID601309835 | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire. | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2523-56-0, 6321-23-9, 2523-55-9 | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6321-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 4-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006321239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexylamine, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanamine, 4-methyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HY7JNM5XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexylamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZE5FWV7EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylcyclohexylamine chemical properties and structure

An In-Depth Technical Guide to 4-Methylcyclohexylamine: Structure, Properties, and Synthetic Applications

Abstract

This compound (4-MCHA) is a cyclic aliphatic amine that serves as a critical structural motif and versatile building block in modern organic synthesis. Its significance is particularly pronounced in medicinal chemistry, where the rigid, lipophilic cyclohexane scaffold is leveraged to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of 4-MCHA, intended for researchers, chemists, and drug development professionals. We will delve into its complex stereochemistry, detail its physicochemical and spectroscopic properties, present a robust protocol for its synthesis via reductive amination, explore its reactivity and applications as a synthetic intermediate, and conclude with essential safety and handling protocols.

Molecular Structure and Stereochemistry

This compound, with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol , is an organic compound featuring a cyclohexane ring substituted with an amine group and a methyl group at the 1 and 4 positions, respectively.[1][2] The seemingly simple structure belies a rich stereochemical landscape that is fundamental to its application.

Diastereomerism: Cis and Trans Isomers

The relative orientation of the amine and methyl groups gives rise to two diastereomers: cis-4-methylcyclohexylamine and trans-4-methylcyclohexylamine.

-

Cis Isomer: Both the amino and methyl groups are on the same face of the cyclohexane ring.

-

Trans Isomer: The amino and methyl groups are on opposite faces of the ring.

These isomers are geometrically distinct, non-superimposable, and possess different physical properties and biological activities. The trans isomer, in particular, is a crucial intermediate in the synthesis of several pharmaceuticals, including the antidiabetic drug Glimepiride.[3][4]

Conformational Analysis

The cyclohexane ring exists predominantly in a low-energy chair conformation. The substituents (amine and methyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

Trans Isomer: The most stable conformation is the di-equatorial form, where both the large amino group and the methyl group occupy equatorial positions. This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if either group were axial.

-

Cis Isomer: This isomer must have one axial and one equatorial substituent. Since the amino group is slightly bulkier than the methyl group, the preferred conformation places the amino group in the equatorial position and the methyl group in the axial position to minimize steric hindrance.

The energetic preference for the trans-(e,e) conformation is a key driver in synthetic strategies designed to selectively produce this isomer.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 4-MCHA are well-documented, typically for the mixture of cis and trans isomers.

Physicochemical Data

The properties of 4-MCHA make it a versatile liquid reagent in organic synthesis.[1] It is soluble in water and common organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 6321-23-9 (isomer mixture) | [1][5] |

| Molecular Formula | C₇H₁₅N | [2][5] |

| Molecular Weight | 113.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 151-154 °C | [5] |

| Density | 0.855 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.4531 | [5] |

| Flash Point | 27 °C (80.6 °F) | |

| pKa | ~10.6 (Predicted) | [5] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and distinguishing between the cis and trans isomers.

-

Infrared (IR) Spectroscopy : Primary amines like 4-MCHA show a characteristic pair of N-H stretching absorptions between 3300 and 3500 cm⁻¹.[6] These bands arise from symmetric and asymmetric stretching modes and are typically sharper than the broad O-H bands of alcohols.[6] Additional absorptions include the C-N stretch around 1000-1200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is complex due to the cyclohexane ring protons. Key distinguishing features include:

-

The proton on the carbon bearing the amine group (C1-H) is significantly deshielded. In the trans isomer, this proton is axial and typically appears as a broad multiplet at a lower chemical shift due to trans-diaxial couplings. In the cis isomer, this proton is equatorial and appears at a higher chemical shift with smaller coupling constants.

-

The N-H protons of the primary amine appear as a broad singlet which can be exchanged with D₂O.

-

The methyl group (CH₃) protons appear as a doublet around 0.9 ppm.

-

-

¹³C NMR : The carbon atom attached to the nitrogen (C1) is deshielded and appears around 50-60 ppm.[6] The chemical shift of the methyl carbon can also differ slightly between the cis and trans isomers due to steric effects (the γ-gauche effect), often appearing at a slightly lower chemical shift in the cis isomer where it is axial.

-

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) is expected at m/z = 113. The primary fragmentation pathway for cyclic amines is α-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen, leading to a stable iminium ion.

Synthesis and Purification

The most prevalent and industrially scalable method for synthesizing 4-MCHA is the reductive amination of 4-methylcyclohexanone. This method allows for the formation of the C-N bond and the reduction of the intermediate in a single conceptual process.[7][8]

Synthetic Route: Reductive Amination

Reductive amination involves the reaction of a ketone (4-methylcyclohexanone) with an amine source (typically ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine.[8][9]

Causality Behind Experimental Choices:

-

Amine Source : Ammonia is used to form the primary amine.

-

Reducing Agent : While strong reducing agents like NaBH₄ could be used, they can also reduce the starting ketone.[9] A milder, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred.[9] It is most reactive towards the protonated iminium ion intermediate, which forms under weakly acidic conditions (pH 4-5), and is sluggish in reducing the starting ketone.[9] Alternatively, catalytic hydrogenation (H₂ over Pd, Pt, or Rh/Ni) is a clean and efficient method, often providing good stereoselectivity towards the thermodynamically more stable trans isomer.[8]

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize this compound from 4-methylcyclohexanone using sodium cyanoborohydride.

Materials:

-

4-Methylcyclohexanone

-

Ammonium acetate (serves as ammonia source and buffer)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (solvent)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium hydroxide (NaOH, pellets or concentrated solution)

-

Diethyl ether or Dichloromethane (extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylcyclohexanone (1.0 eq) and a large excess of ammonium acetate (~10 eq) in methanol.

-

Rationale: Methanol is a suitable polar protic solvent. The large excess of ammonium acetate provides the ammonia source and maintains a suitable pH for imine formation.

-

-

Addition of Reducing Agent : Cool the solution in an ice bath. In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Rationale: NaBH₃CN is added portion-wise to control the reaction rate and temperature. It is a toxic reagent and must be handled with care in a well-ventilated fume hood.

-

-

Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching : Carefully quench the reaction by slowly adding concentrated HCl until the solution is acidic (pH ~1-2). This step neutralizes excess reducing agent (liberating HCN gas, perform in a fume hood ) and converts the product amine into its hydrochloride salt.

-

Rationale: The amine product is soluble in the acidic aqueous phase as its ammonium salt, while unreacted ketone and other non-basic impurities remain in the organic phase.

-

-

Workup - Extraction (Base Wash) : Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and wash the aqueous solution with diethyl ether to remove non-basic impurities.

-

Workup - Isolation : Cool the aqueous layer in an ice bath and basify by slowly adding concentrated NaOH solution until pH > 12. This deprotonates the amine hydrochloride, liberating the free amine.

-

Rationale: The free amine is less soluble in water and can now be extracted into an organic solvent.

-

-

Workup - Extraction (Product) : Extract the aqueous layer multiple times with diethyl ether or dichloromethane. Combine the organic extracts.

-

Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a mixture of isomers. Further purification can be achieved by fractional distillation.

Key Reactions and Applications in Medicinal Chemistry

4-MCHA is a valuable building block due to the reactivity of its primary amine and the desirable properties of its cyclic scaffold.[10]

Reactions of the Amine Group

The nucleophilic primary amine readily participates in several fundamental transformations:

-

Acylation : Reaction with acyl chlorides or anhydrides to form stable amides.

-

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

-

N-Alkylation : Reaction with alkyl halides to yield secondary and tertiary amines.

-

Isocyanate/Isothiocyanate Formation : Conversion into reactive isocyanates, which are key intermediates for ureas and other derivatives.

Role as a Synthetic Building Block

The 4-methylcyclohexyl moiety is frequently incorporated into drug candidates for several strategic reasons:

-

Lipophilicity and Solubility : The non-polar cyclohexane ring increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This property must be carefully balanced to maintain adequate aqueous solubility for formulation.

-

Metabolic Stability : The saturated carbocyclic ring is generally resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more labile aromatic or linear alkyl groups.

-

Conformational Rigidity : Unlike flexible alkyl chains, the cyclohexane ring provides a rigid scaffold that locks substituents into well-defined spatial orientations. This is crucial for optimizing binding interactions with biological targets like enzymes or receptors. The defined cis/trans relationship allows for precise exploration of a molecule's three-dimensional structure-activity relationship (SAR).

Its role as an inhibitor of enzymes like spermidine synthase further highlights its potential in designing biologically active compounds.[5][11]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.[12]

-

Hazards : It is a flammable liquid and vapor.[13] It is corrosive and causes severe skin burns and eye damage upon contact.[2][12][14] Inhalation of vapors may cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Handling should be performed in a well-ventilated chemical fume hood.[15] Required PPE includes chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a flame-retardant lab coat.[12]

-

Handling : Avoid contact with skin, eyes, and clothing.[14] Keep away from heat, sparks, and open flames.[16] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[12][14] Keep away from incompatible substances such as strong acids and oxidizing agents.[10]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is more than a simple cyclic amine; it is a sophisticated synthetic tool whose utility is defined by its stereochemistry. The distinct properties of its cis and trans isomers, combined with the advantageous physicochemical characteristics imparted by the cyclohexane scaffold, make it an invaluable component in the drug discovery and development pipeline. A thorough understanding of its structure, reactivity, and handling is essential for any scientist aiming to leverage this powerful building block in the creation of novel chemical entities.

References

- 1. CAS 6321-23-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Methylcyclohexyl amine | 6321-23-9 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cis-4-Methylcyclohexylamine. | 2523-56-0 [chemicalbook.com]

- 11. theclinivex.com [theclinivex.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound (cis- and trans- mixture), 5ML | Labscoop [labscoop.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-Methylcyclohexyl amine - Safety Data Sheet [chemicalbook.com]

Part 1: Stereochemistry and Conformational Analysis: The Foundation of Isomeric Difference

An In-Depth Technical Guide to the Isomers of 4-Methylcyclohexylamine

This guide offers a comprehensive exploration of the cis and trans isomers of this compound, a critical intermediate in the pharmaceutical and fine chemical industries. For researchers, process chemists, and drug development professionals, a nuanced understanding of the stereochemistry, conformational behavior, and analytical differentiation of these isomers is paramount. The spatial arrangement of the methyl and amine functional groups dictates the molecule's physical properties, reactivity, and, most importantly, its utility as a building block for complex therapeutic agents. This document moves beyond a simple recitation of facts to explain the causal relationships between structure, stability, and spectral signature, providing field-proven insights and self-validating protocols.

The distinction between cis- and trans-4-methylcyclohexylamine originates from the relative orientation of the methyl and amino groups on the cyclohexane ring. This seemingly simple structural difference has profound implications for the molecule's three-dimensional shape and energetic stability, which are best understood through the lens of conformational analysis.

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The chair can undergo a "ring flip" to an alternative chair conformation, wherein all axial substituents become equatorial and vice versa.

Conformational Stability of trans-4-Methylcyclohexylamine

The trans isomer can exist as two rapidly interconverting chair conformers: one with both the methyl and amino groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial).

-

Diequatorial Conformer: This is the overwhelmingly more stable conformation.[1] Substituents in the equatorial position are sterically unhindered.

-

Diaxial Conformer: This conformer is highly unstable due to significant steric hindrance, known as 1,3-diaxial interactions.[2][3] The axial methyl and amino groups clash with the axial hydrogen atoms on the same face of the ring, creating substantial van der Waals repulsion.

Consequently, trans-4-methylcyclohexylamine exists almost exclusively in the diequatorial conformation at equilibrium.

Conformational Stability of cis-4-Methylcyclohexylamine

In the cis isomer, one substituent must be axial and the other equatorial.[1] The chair flip interconverts these positions.

-

Conformer A (Axial Methyl, Equatorial Amine): The axial methyl group experiences two 1,3-diaxial interactions with hydrogen atoms.

-

Conformer B (Equatorial Methyl, Axial Amine): The axial amino group experiences two 1,3-diaxial interactions with hydrogen atoms.

The steric bulk of the methyl group is greater than that of the amino group. Therefore, the energetic penalty for placing the methyl group in the axial position is higher than for the amino group. As a result, the conformational equilibrium for cis-4-methylcyclohexylamine strongly favors the conformer where the larger methyl group occupies the equatorial position and the smaller amino group is axial.

References

An In-depth Technical Guide to 4-Methylcyclohexylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methylcyclohexylamine, a key chemical intermediate in the pharmaceutical and fine chemical industries. We will delve into its chemical identity, physical and chemical properties, stereoisomers, synthesis methodologies, and significant applications, with a particular focus on its role in drug development. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical manufacturing.

Chemical Identification and Synonyms

This compound is an organic compound characterized by a cyclohexane ring substituted with a methyl group and an amine group.[1] It exists as a mixture of cis and trans isomers, which can be separated into their respective forms. The general CAS number for the mixture of isomers is 6321-23-9 .[1][2][3]

The individual stereoisomers have distinct CAS numbers:

-

trans-4-Methylcyclohexylamine: 2523-55-9[3]

-

trans-4-Methylcyclohexylamine Hydrochloride: 33483-65-7[6]

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches and procurement.

Table 1: Synonyms for this compound

| Synonym | Reference |

| 4-Methylcyclohexanamine | [1][3] |

| Cyclohexanamine, 4-methyl- | [1][2][3] |

| 1-Amino-4-methylcyclohexane | [1][2] |

| Hexahydro-p-toluidine | [1][2] |

| p-Methylcyclohexylamine | [2][3] |

| 4-MCHA | [1][3] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in water and organic solvents, which contributes to its versatility in various chemical reactions.[1]

Table 2: Physical and Chemical Properties of this compound (mixture of isomers)

| Property | Value | Reference(s) |

| Molecular Formula | C7H15N | [1][2][3] |

| Molecular Weight | 113.20 g/mol | [2][3] |

| Boiling Point | 151-154 °C | [2] |

| Density | 0.855 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4531 | [2] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [2] |

| pKa | 10.58 ± 0.70 (Predicted) | [2] |

| Appearance | Clear colorless to almost colorless liquid | [1][2] |

Synthesis of this compound

The synthesis of this compound, particularly the stereospecific synthesis of its isomers, is a critical aspect of its industrial application. One common method involves the hydrogenation of p-toluidine (4-methylaniline).[7] Additionally, patent literature describes several methods for preparing the trans and cis isomers.

Synthesis of trans-4-Methylcyclohexylamine

A documented method for the preparation of trans-4-methylcyclohexylamine involves the use of trans-4-methylcyclohexanecarboxylic acid as a starting material.[8] This process utilizes a rearrangement reaction with sodium azide and a protonic acid, followed by hydrolysis to yield the final product.[8] Another approach involves the hydrogenation of p-toluidine using a supported ruthenium catalyst with an alkali metal promoter, followed by separation of the isomers.[9]

The following diagram illustrates a generalized workflow for the synthesis of trans-4-methylcyclohexylamine from trans-4-methylcyclohexanecarboxylic acid.

Caption: Generalized workflow for the synthesis of trans-4-methylcyclohexylamine.

Synthesis of cis-4-Methylcyclohexylamine

The synthesis of cis-4-methylcyclohexylamine can be achieved through various routes. One patented method starts with 4-methylbenzeneboronic acid or its ester.[10] The process involves hydrogenation using a rhodium on carbon catalyst to obtain a cis-trans mixture, followed by recrystallization to isolate the cis-4-methylcyclohexylboronic acid/ester. The final step is an amine substitution reaction using sulfamic acid and an aqueous alkali solution.[10]

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][6][8]

Pharmaceutical Intermediate

The most prominent application of trans-4-methylcyclohexylamine is as a key intermediate in the synthesis of Glimepiride , a widely used sulfonylurea antidiabetic drug for managing type 2 diabetes.[6][11] The specific stereochemistry and high purity of trans-4-methylcyclohexylamine are crucial for the efficacy and quality of the final active pharmaceutical ingredient (API).[11] Its hydrochloride salt is often used to improve handling and solubility during the manufacturing process.[6]

Agrochemicals and Fine Chemicals

The reactive amine group of this compound allows for its incorporation into a variety of organic structures, making it a useful intermediate in the development of new agrochemicals, polymers, and other fine chemicals.[6]

Research Applications

In a research context, this compound is used in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of kinase inhibitors, receptor agonists/antagonists, and a variety of ligands.[4] It has also been identified as an inhibitor of spermidine synthase.[2]

Safety and Handling

This compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[12][13] Therefore, it is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Precautionary Statements (Examples) | Reference(s) |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. | [12][13] |

| Skin corrosion/irritation (Category 1A, B, C) | H314: Causes severe skin burns and eye damage | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12][13][14] |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. | [12][14] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][14][15]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[13][14][15]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[13][15]

Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[2][13][16] Keep away from heat, sparks, and flame.[13]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12][14]

Analytical Methods

The purity of this compound is typically determined by gas chromatography (GC).[1] For more detailed analysis, such as the simultaneous determination of related polyamines in biological samples, methods like electrospray ionization and time-of-flight mass spectrometry can be employed.

Conclusion

This compound, with its distinct isomers, is a fundamentally important chemical intermediate. Its role in the synthesis of the antidiabetic drug Glimepiride underscores its significance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and chemical engineers working with this versatile compound.

References

- 1. CAS 6321-23-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Methylcyclohexyl amine | 6321-23-9 [chemicalbook.com]

- 3. This compound | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-4-Methylcyclohexylamine. | 2523-56-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

- 9. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 10. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound (cis- and trans- mixture), 5ML | Labscoop [labscoop.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-Methylcyclohexyl amine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylcyclohexylamine

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the cis and trans isomers of 4-methylcyclohexylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important cycloaliphatic amine, offering field-proven insights into the interpretation of its spectral data.

Introduction: The Significance of Stereoisomerism in this compound

This compound, a substituted cyclic amine, exists as two distinct diastereomers: cis-4-methylcyclohexylamine and trans-4-methylcyclohexylamine. The spatial orientation of the methyl and amino groups relative to the cyclohexane ring significantly influences their physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between these isomers is paramount in synthetic chemistry and pharmaceutical development. Spectroscopic techniques provide a powerful and non-destructive means to achieve this differentiation. This guide will explore the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry in characterizing these isomers.

The conformational equilibrium of the cyclohexane ring is a key determinant of the observed spectroscopic data. In the more stable chair conformation, substituents can occupy either an axial or an equatorial position. For the trans isomer, the diequatorial conformation is energetically favored, while the cis isomer exists in a conformational equilibrium between the (axial-amino, equatorial-methyl) and (equatorial-amino, axial-methyl) forms. These conformational preferences give rise to distinct spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their stereochemical environment.

¹H NMR Spectroscopy: Deciphering Proton Environments

In ¹H NMR, the distinction between axial and equatorial protons is a cornerstone of conformational analysis. Generally, axial protons are more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts.[1][2] This is due to the anisotropic effects of the surrounding C-C single bonds.[1]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Interpretation of ¹H NMR Spectra:

The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the methine proton at C1 (the carbon bearing the amino group) and the methyl protons.

-

trans-4-Methylcyclohexylamine: In the preferred diequatorial conformation, the proton at C1 is axial. It will therefore appear at a relatively upfield position and exhibit large axial-axial couplings to the adjacent axial protons on C2 and C6. The methyl group is equatorial, and its protons will have a characteristic chemical shift.

-

cis-4-Methylcyclohexylamine: This isomer undergoes ring flipping between two chair conformations. At room temperature, the observed spectrum is a time-average of these two conformers. The chemical shift of the C1 proton will be an average of its axial and equatorial environments, and the coupling constants will also be averaged.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Key Coupling Constants (J) for this compound Isomers

| Proton | trans Isomer (predicted) | cis Isomer (predicted) | Rationale |

| H-1 (CH-NH₂) | ~2.6-2.8 ppm | ~2.9-3.1 ppm | The axial H-1 in the trans isomer is more shielded than the time-averaged H-1 of the cis isomer. |

| -NH₂ | Broad, ~1.2-2.0 ppm | Broad, ~1.2-2.0 ppm | Chemical shift is concentration and solvent dependent; signal may disappear upon D₂O exchange.[3] |

| -CH₃ | ~0.8-1.0 ppm | ~0.9-1.1 ppm | The equatorial methyl in the trans isomer is slightly more shielded. |

| Cyclohexyl H | ~0.9-1.9 ppm | ~1.0-2.0 ppm | Complex multiplet region. |

Causality in Experimental Choices: The use of a high-field NMR spectrometer is crucial for resolving the complex multiplets of the cyclohexane ring protons. D₂O exchange is a simple and effective method to confirm the assignment of the labile N-H protons.[3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the steric environment and the presence of electronegative atoms. Carbons directly attached to the nitrogen atom are deshielded and appear at a lower field.[3]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to ¹H NMR.

Interpretation of ¹³C NMR Spectra:

The stereochemical arrangement of the substituents leads to predictable differences in the ¹³C chemical shifts.

-

trans-4-Methylcyclohexylamine: With both substituents in the equatorial position, the carbon atoms of the ring experience minimal steric hindrance.

-

cis-4-Methylcyclohexylamine: The presence of an axial substituent in the predominant conformers introduces steric compression (γ-gauche effect), which leads to an upfield shift (shielding) of the γ-carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Carbon | trans Isomer (predicted) | cis Isomer (predicted) | Rationale |

| C-1 (CH-NH₂) | ~50-52 ppm | ~48-50 ppm | The carbon bearing the equatorial amino group in the trans isomer is slightly deshielded compared to the time-averaged environment in the cis isomer. |

| C-2, C-6 | ~36-38 ppm | ~33-35 ppm | In the cis isomer, these carbons are γ to an axial substituent, leading to shielding. |

| C-3, C-5 | ~30-32 ppm | ~28-30 ppm | Similar shielding effects in the cis isomer. |

| C-4 (CH-CH₃) | ~32-34 ppm | ~30-32 ppm | The carbon with the equatorial methyl group in the trans isomer is deshielded. |

| -CH₃ | ~22-24 ppm | ~20-22 ppm | The equatorial methyl in the trans isomer is slightly deshielded. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the primary amine group gives rise to characteristic absorption bands.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Interpretation of IR Spectra:

The IR spectrum of this compound will be dominated by the absorptions of the amine and alkyl groups.

-

N-H Stretching: Primary amines exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching modes.[4][5] These bands are typically weaker and sharper than the O-H stretching bands of alcohols.[4]

-

N-H Bending: An N-H bending (scissoring) vibration is observed in the range of 1650-1580 cm⁻¹.[4][5]

-

C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ region.[4][6][7]

-

C-H Stretching: The C-H stretching vibrations of the methyl and cyclohexyl groups will appear just below 3000 cm⁻¹.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to differences in their overall symmetry and vibrational modes, but these are often difficult to interpret without computational modeling.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | 3400 - 3300 | Medium |

| Symmetric N-H Stretch | 3330 - 3250 | Medium |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| C-H Stretch (sp³) | 2960 - 2850 | Strong |

| C-N Stretch | 1250 - 1020 | Medium-Weak |

| N-H Wag | 910 - 665 | Broad, Strong |

Mass Spectrometry (MS): Unraveling Molecular Structure through Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, the "Nitrogen Rule" is a useful diagnostic tool: a compound with an odd number of nitrogen atoms will have an odd molecular weight.[8] this compound (C₇H₁₅N) has a molecular weight of 113.20 g/mol , consistent with this rule.[9]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via gas chromatography (GC-MS) or direct infusion.

-

Ionization: Electron ionization (EI) is a common method for generating ions and inducing fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of Mass Spectra:

The fragmentation of cyclic amines is often initiated by the loss of a hydrogen atom from the α-carbon, followed by ring cleavage.[10] The most common fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation.[8][11]

-

Molecular Ion (M⁺): A discernible molecular ion peak should be observed at m/z 113.

-

α-Cleavage: Loss of a propyl radical from the ring would lead to a fragment at m/z 70. Loss of an ethyl radical would result in a fragment at m/z 84.

-

Loss of NH₃: Elimination of ammonia from the molecular ion could produce a fragment at m/z 96.

-

Base Peak: The base peak in the mass spectrum of many cyclic amines is often the result of α-cleavage. For this compound, a prominent peak at m/z 56 is often observed.[9]

The mass spectra of the cis and trans isomers are expected to be very similar, as the high energy of the ionization process often leads to the loss of stereochemical information.

Diagram 1: Key Fragmentation Pathway of this compound in Mass Spectrometry

Caption: Proposed fragmentation of this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear illustration of how modern analytical techniques can be used to determine the stereochemistry of cyclic molecules. ¹H and ¹³C NMR are particularly powerful in distinguishing between the cis and trans isomers due to the distinct magnetic environments of the nuclei in different spatial arrangements. IR spectroscopy confirms the presence of the primary amine functional group, while mass spectrometry elucidates the molecular weight and provides structural information through characteristic fragmentation patterns. This guide provides a foundational understanding of the spectroscopic properties of this compound, which is essential for its application in research and development.

References

- 1. mriquestions.com [mriquestions.com]

- 2. brainly.com [brainly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. allreviewjournal.com [allreviewjournal.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. This compound | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Solubility and stability of 4-Methylcyclohexylamine

An In-depth Technical Guide to the Solubility and Stability of 4-Methylcyclohexylamine

Executive Summary

This compound (4-MCHA) is a cyclic amine utilized as a key building block and reagent in the synthesis of pharmaceuticals and agrochemicals[1]. Its efficacy in these applications is intrinsically linked to its physicochemical properties, primarily its solubility and chemical stability. This guide provides a comprehensive technical overview of these characteristics, tailored for researchers, scientists, and drug development professionals. We delve into the theoretical and practical aspects of 4-MCHA's solubility in aqueous and organic media, explore its degradation pathways under various stress conditions, and present validated experimental protocols for its characterization. The insights herein are designed to empower scientists to optimize formulation strategies, ensure analytical method robustness, and maintain product integrity throughout the development lifecycle.

Introduction to this compound

This compound is a primary aliphatic amine featuring a methyl-substituted cyclohexane ring[1]. Its structure, consisting of a non-polar cyclic backbone and a polar amine group, imparts a unique solubility profile and dictates its chemical reactivity.

Chemical Identity:

-

Molecular Formula: C₇H₁₅N[2]

-

Molecular Weight: 113.20 g/mol [2]

-

CAS Number: 6321-23-9 (mixture of cis and trans isomers)[3]

-

Synonyms: 4-Methylcyclohexanamine, p-Methylcyclohexylamine, 4-MCHA[2]

The presence of a chiral center and the cyclic structure means 4-MCHA exists as cis and trans diastereomers, which may have slightly different physical properties. This guide primarily addresses the commonly available mixture of isomers. Its utility as a synthetic intermediate stems from the reactivity of the primary amine group, which readily participates in nucleophilic substitution and condensation reactions[1].

Physicochemical Properties

A foundational understanding of 4-MCHA's physical properties is essential for its effective handling and application. These properties are summarized in Table 1.

| Property | Value | Source |

| Appearance | Colorless to pale yellow viscous, oily liquid | [1][4] |

| Boiling Point | 151-154 °C | [3] |

| Density | 0.855 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4531 | [3] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [3] |

Solubility Profile

Theoretical Basis of Solubility

The solubility of 4-MCHA is governed by the interplay between its hydrophobic methylcyclohexyl group and its hydrophilic amine (-NH₂) moiety. The amine group can form hydrogen bonds with protic solvents like water and alcohols, enhancing solubility. Conversely, the bulky, non-polar alkyl frame promotes solubility in organic solvents. As a weak base, the solubility of 4-MCHA in aqueous solutions is highly dependent on pH.

Aqueous and Organic Solvent Solubility

This compound is described as being soluble in water and organic solvents[1]. While precise quantitative data is not always available in literature, empirical testing provides a clear profile. The cis-isomer is noted to be soluble in chloroform, dichloromethane, and ethyl acetate[4]. General information for similar small amines suggests miscibility with common organic solvents[5].

| Solvent Type | Solvent Example | Solubility Profile | Rationale |

| Polar Protic | Water | Soluble[1] | Hydrogen bonding via the amine group. Solubility increases significantly at acidic pH due to salt formation. |

| Polar Protic | Ethanol, Methanol | Soluble / Miscible | Both hydrogen bonding and non-polar interactions with the alkyl chain contribute to high solubility. |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble / Miscible | Dipole-dipole interactions and compatibility with the cyclic structure. |

| Non-Polar | Dichloromethane, Chloroform | Soluble[4] | The hydrophobic cyclohexane ring dominates the interaction, leading to good solubility. |

Factors Influencing Solubility

-

pH: In aqueous media, lowering the pH below the pKa of the conjugate acid will protonate the amine group (R-NH₃⁺). The resulting ammonium salt is an ionic species with significantly higher aqueous solubility than the free base. This is a critical consideration for formulation, extraction, and purification processes.

-

Temperature: The dissolution of 4-MCHA in most solvents is an endothermic process. Therefore, its solubility is expected to increase with temperature, a common characteristic for many organic compounds[6].

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol outlines a reliable, self-validating method for quantifying the solubility of 4-MCHA in a given solvent system. The core principle is to allow a saturated solution to reach equilibrium and then measure the concentration of the dissolved analyte.

Methodology:

-

Preparation: Add an excess amount of 4-MCHA to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid/liquid phase is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or magnetic stirrer for a predetermined period (typically 24-48 hours). This duration must be empirically determined to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours to permit the undissolved material to settle completely. For colloidal suspensions, centrifugation may be required.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the undissolved phase. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended to remove any fine particulates.

-

Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., FID for GC, UV or MS for HPLC).

-

Calculation: Determine the concentration of 4-MCHA in the original supernatant by back-calculating from the diluted sample, and express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability and Degradation

Fundamental Principles of Amine Stability

Primary amines like 4-MCHA are susceptible to degradation, primarily through oxidation. The lone pair of electrons on the nitrogen atom makes it a target for electrophilic attack and oxidative processes. Stability is influenced by temperature, pH, light, and the presence of oxidizing agents or incompatible materials[2][4].

Key Degradation Pathways

4-MCHA is known to decompose slowly in the air, yielding ammonia[2][4]. This suggests an oxidative degradation pathway. The presence of atmospheric oxygen, potentially catalyzed by trace metals, can lead to the formation of radical species that attack the amine. While the precise mechanism for 4-MCHA is not detailed in the literature, a plausible pathway involves the formation of an imine intermediate, which is then hydrolyzed to form 4-methylcyclohexanone and ammonia. This is a common degradation route for primary amines[7].

Caption: Postulated Oxidative Degradation Pathway for 4-MCHA.

While stable under normal storage conditions, 4-MCHA may decompose upon heating to produce corrosive and toxic fumes, including toxic ammonia and nitrogen oxides[2][4]. High temperatures provide the activation energy needed to break C-N and C-C bonds, leading to fragmentation.

Incompatibilities and Reactivity

Understanding incompatibilities is paramount for safety and for preventing unintended degradation in formulations. 4-MCHA is incompatible with:

-

Oxidizing Agents: Vigorously reacts, leading to rapid degradation and potential hazards[2][4].

-

Other Reagents: May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides[2][4].

Experimental Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (or stress testing) study is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as outlined in regulatory guidelines[8][9].

Objective: To evaluate the stability of 4-MCHA under accelerated conditions to predict its long-term stability and validate analytical methods.

Methodology:

-

Reference Standard: Prepare a well-characterized stock solution of 4-MCHA in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Subject aliquots of the stock solution to a panel of stress conditions in parallel. A control sample, protected from stress (e.g., stored at 4°C in the dark), must be run alongside.

-

Acidic Hydrolysis: Add HCl to achieve a final concentration of 0.1 M. Heat at 60-80°C for a specified time.

-

Basic Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M. Heat at 60-80°C.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Thermal Stress: Heat a solution (and a solid sample, if applicable) at a high temperature (e.g., 105°C).

-

Photostability: Expose a solution to light with controlled UV and visible light output, as per ICH Q1B guidelines[9][10].

-

-

Time Points: Sample each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

-

Sample Treatment: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

-

Analysis: Analyze all samples (stressed and control) using a high-resolution separation technique, typically HPLC with a photodiode array (PDA) and/or mass spectrometry (MS) detector[11]. The PDA detector helps in assessing peak purity, while the MS detector aids in identifying the mass of potential degradants.

-

Evaluation:

-

Compare chromatograms of stressed samples to the control.

-

Calculate the percentage of degradation.

-

Identify and characterize major degradation products.

-

Confirm that the analytical method can separate all degradant peaks from the parent peak (i.e., the method is "stability-indicating")[8].

-

Caption: Experimental Workflow for a Forced Degradation Study.

Handling and Storage Recommendations

Based on its stability profile, the following handling and storage procedures are critical:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[12]. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Handling: Use spark-proof tools and explosion-proof equipment due to its flammability[13]. Keep away from heat, sparks, open flames, and other ignition sources[12]. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[14].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection, as 4-MCHA can cause severe skin burns and eye damage[2][15].

Conclusion

This compound is a versatile chemical intermediate whose utility is fundamentally dependent on its solubility and stability. It exhibits good solubility in a range of organic solvents and moderate, pH-dependent solubility in water. Its primary stability liability is oxidative degradation, particularly when exposed to air over time. It is also thermally sensitive and incompatible with strong acids and oxidizing agents. By understanding these characteristics and employing robust analytical methodologies such as forced degradation studies, researchers can develop stable formulations, ensure the quality of synthetic processes, and handle this compound safely and effectively.

References

- 1. CAS 6321-23-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, mixture of cis and trans 97 6321-23-9 [sigmaaldrich.com]

- 4. cis-4-Methylcyclohexylamine. | 2523-56-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. usp.org [usp.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 4-Methylcyclohexyl amine - Safety Data Sheet [chemicalbook.com]

- 15. aksci.com [aksci.com]

Fundamental Properties of 4-Methylcyclohexylamine Hydrochloride

An In-depth Technical Guide to 4-Methylcyclohexylamine Hydrochloride: Properties, Synthesis, and Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical intermediate, this compound hydrochloride. This document provides a detailed examination of its core physicochemical properties, discusses its critical role as a synthetic building block, outlines a robust experimental protocol for its use, and addresses essential safety and handling procedures. The insights provided herein are grounded in established scientific principles and practical laboratory applications.

This compound hydrochloride is the salt form of this compound, a cyclic amine. The formation of the hydrochloride salt significantly improves the compound's stability and handling characteristics, particularly its solubility in aqueous media, making it a more convenient starting material for various chemical transformations compared to its free-base form.

Physicochemical Characteristics

A precise understanding of the compound's properties is essential for its effective use in synthesis and process development. The data presented below is a consolidation from various authoritative sources. It is important to note that properties such as melting point can vary depending on the specific isomeric composition (cis/trans) of the material.

| Property | Value | Source(s) |

| CAS Number | 100959-19-1 (Isomer Mixture) | [1] |

| 33483-65-7 (trans-isomer) | [2][3] | |

| 33483-66-8 (cis-isomer) | [4][5] | |

| Molecular Formula | C₇H₁₆ClN | [4][6][7] |

| Molecular Weight | 149.66 g/mol | [2][6][7] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | ~223 °C (Isomer Mixture) | |

| ~261-263 °C (trans-isomer) | [6] | |

| Solubility | Soluble in water | [2] |

| Stability | Stable under normal conditions; hygroscopic | [8] |

Molecular Structure and Stereochemistry

The structure consists of a cyclohexane ring substituted with a methyl group at the 4-position and an ammonium chloride group at the 1-position. The relationship between the amine and methyl groups can be either cis (on the same face of the ring) or trans (on opposite faces). The specific stereoisomer is often critical for its application, particularly in pharmaceutical synthesis where stereochemistry dictates biological activity.

Caption: 2D representation of this compound hydrochloride.

Core Applications in Scientific and Industrial Fields

The utility of this compound hydrochloride stems from its structure, which makes it a versatile building block for more complex molecules.

Keystone Intermediate in Pharmaceutical Synthesis

The most prominent application of this compound, particularly the trans-isomer, is as a crucial intermediate in the synthesis of Glimepiride.[2][4][9] Glimepiride is a widely used oral antidiabetic drug belonging to the sulfonylurea class. The precise stereochemistry of the this compound moiety is essential for the final drug's efficacy and safety profile, making high-purity starting material a necessity for pharmaceutical manufacturers.[2] It is also used in the synthesis of intermediates for other active pharmaceutical ingredients, including novel antituberculotic agents.[10]

Corrosion Inhibition

Cyclohexylamine and its derivatives are well-documented corrosion inhibitors, especially for protecting mild steel in acidic environments like 1 M HCl.[11][12] The mechanism involves the adsorption of the amine onto the metal surface. The nitrogen atom's lone pair of electrons coordinates with the metal, forming a protective film that acts as a barrier against corrosive agents.[13] This property is valuable in industrial applications such as metalworking fluids and water treatment for boiler systems.[14]

Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound hydrochloride serves as a precursor in the development of agrochemicals and other specialty chemicals.[2][9] Its reactive amine group allows for its incorporation into a wide array of molecular frameworks, leading to new crop protection agents, polymers, and other fine chemicals.

Validated Experimental Protocol: Amide Synthesis via Acylation

The acylation of this compound hydrochloride to form an amide is a fundamental transformation that exemplifies its use as a synthetic building block. The following protocol is a robust, self-validating method based on the principles of the Schotten-Baumann reaction.[15]

Objective: To synthesize N-(4-methylcyclohexyl)acetamide from this compound hydrochloride and acetyl chloride.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel), developing chamber, and UV lamp

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (e.g., 5.00 g, 33.4 mmol). Add anhydrous DCM (50 mL) and a magnetic stir bar.

-

Basification: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (9.7 mL, 69.8 mmol, 2.1 eq) dropwise over 5 minutes. Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt to liberate the free amine, and a second to quench the HCl byproduct generated during the acylation reaction, driving the equilibrium towards product formation.[15][16]

-

Acylation: While maintaining the temperature at 0 °C, slowly add acetyl chloride (2.6 mL, 36.7 mmol, 1.1 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Self-Validation (Monitoring): Monitor the reaction's completion using TLC (e.g., 10% Methanol in DCM). A complete reaction is indicated by the consumption of the starting amine (visualized with ninhydrin stain) and the formation of a new, less polar product spot (visualized under UV light if the product is UV-active, or with a potassium permanganate stain).

-

Aqueous Work-up: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine. Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude N-(4-methylcyclohexyl)acetamide by flash column chromatography on silica gel or by recrystallization to obtain the final product.

Caption: A validated workflow for the synthesis of amides via acylation.

Safety, Handling, and Storage

Proper handling of this compound hydrochloride is imperative for laboratory safety. The compound is classified as a hazardous substance.

-

Hazard Identification: Causes severe skin burns and eye damage.[6][7][17] May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][17]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[6][18] Keep away from sources of ignition.[8][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][17] The compound is hygroscopic and should be stored away from moisture and incompatible substances like strong oxidizing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound hydrochloride is a high-value chemical intermediate with significant applications, most notably in the pharmaceutical industry for the synthesis of the antidiabetic drug Glimepiride. Its utility also extends to material science as a corrosion inhibitor and as a versatile building block for specialty chemicals. A thorough understanding of its physicochemical properties, stereochemistry, and reactivity, combined with stringent adherence to safety protocols, is fundamental to harnessing its full potential in research and development.

References

- 1. This compound HYDROCHLORIDE ,100959-19-1 _Chemical Cloud Database [chemcd.com]

- 2. nbinno.com [nbinno.com]

- 3. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]

- 4. veeprho.com [veeprho.com]

- 5. CIS-4-METHYL-CYCLOHEXYLAMINE HCL | 33483-66-8 [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. This compound Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lgcstandards.com [lgcstandards.com]

- 9. nbinno.com [nbinno.com]

- 10. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]